molecular formula C15H18F3NO4S B2895574 2,2,2-Trifluoroethyl 4-(benzylsulfonyl)piperidine-1-carboxylate CAS No. 2034308-95-5

2,2,2-Trifluoroethyl 4-(benzylsulfonyl)piperidine-1-carboxylate

Cat. No. B2895574
CAS RN: 2034308-95-5
M. Wt: 365.37
InChI Key: URBWNXHSVJVJNX-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoroethyl 4-(benzylsulfonyl)piperidine-1-carboxylate” is a chemical compound. It likely belongs to the class of organic compounds known as piperidines . Piperidines are structural components of piperine, which is a plant extract from the genus Piper, or pepper .

Scientific Research Applications

Glycosylation Enhancements

Research has highlighted the use of benzylsulfonyl piperidine derivatives in the activation of thioglycosides for glycosyl triflate formation, crucial in the synthesis of glycosides. This process demonstrates an efficient, metal-free method for creating diverse glycosidic linkages, showing significant advancements in glycosylation techniques (Crich & Smith, 2001).

Catalysis in Cyclisations

Another study explored the catalytic properties of trifluoromethanesulfonic acid in inducing cyclisations of homoallylic sulfonamides to produce pyrrolidines, highlighting the potential for efficient formation of polycyclic systems through sulfonamide termination. This research showcases the role of such compounds in facilitating complex chemical transformations (Haskins & Knight, 2002).

Ketone Synthesis from Carboxylic Acids

The application of trifluoromethylsulfonyloxy derivatives for the synthesis of ketones from carboxylic acids and aromatic hydrocarbons is another area of interest. This method offers a new route for ketone synthesis, providing alternatives to traditional approaches with potential for broader applicability in organic synthesis (Keumi et al., 1988).

Lewis Acid Catalysis in Acylation

Scandium trifluoromethanesulfonate has been identified as an extremely active Lewis acid catalyst for the acylation of alcohols, illustrating the efficiency of triflate-based catalysts in organic synthesis. This finding opens up possibilities for more efficient and selective synthesis processes, particularly in the acylation of sterically-hindered alcohols (Ishihara et al., 1996).

properties

IUPAC Name

2,2,2-trifluoroethyl 4-benzylsulfonylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO4S/c16-15(17,18)11-23-14(20)19-8-6-13(7-9-19)24(21,22)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBWNXHSVJVJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethyl 4-(benzylsulfonyl)piperidine-1-carboxylate

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